molecular formula C8H14N2O5 B13322280 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate

Cat. No.: B13322280
M. Wt: 218.21 g/mol
InChI Key: OLXKAMXQFJITAZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate involves several steps. One common method includes the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with propanoic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical properties and the range of applications it supports.

Properties

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid;hydrate

InChI

InChI=1S/C8H12N2O4.H2O/c1-8(2)6(13)10(7(14)9-8)4-3-5(11)12;/h3-4H2,1-2H3,(H,9,14)(H,11,12);1H2

InChI Key

OLXKAMXQFJITAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCC(=O)O)C.O

Origin of Product

United States

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